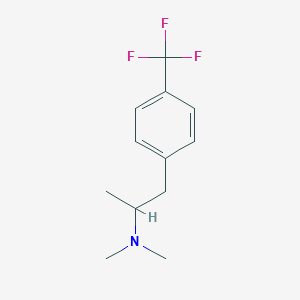

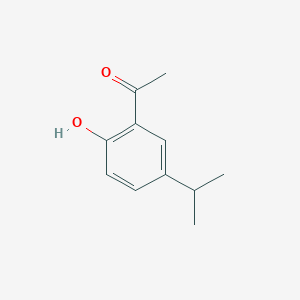

2'-Hydroxy-5'-isopropylacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Hydroxy-5’-isopropylacetophenone (CAS No. 1634-36-2) is a research chemical . It is used in resin compositions with substrate or optical filter, solid-state imaging device, and optical sensor devices .

Synthesis Analysis

The compound can be prepared by the reaction of acetyl chloride on 4-isopropylanisole with aluminium chloride in carbon disulfide at room temperature .Molecular Structure Analysis

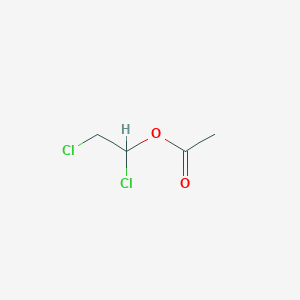

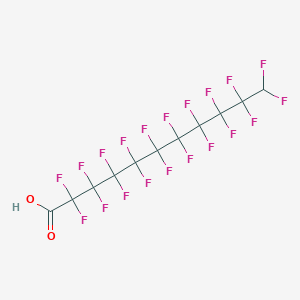

The molecular formula of 2’-Hydroxy-5’-isopropylacetophenone is C11H14O2 . The molecular weight is 178.23 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2’-Hydroxy-5’-isopropylacetophenone are not mentioned in the search results, acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a boiling point of 258℃ and a density of 1.051 . The flash point is 107℃ . The pKa is predicted to be 10.44±0.18 .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Heterocyclic Compounds

- Summary of Application: Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .

- Methods of Application: Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .

- Results or Outcomes: The use of acetophenone in these reactions has led to the synthesis of many heterocyclic compounds .

2. α-Bromination Reaction on Acetophenone Derivatives

- Summary of Application: The α-bromination reaction of acetophenone derivatives is a significant topic in the field of organic chemistry .

- Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

3. Resin Compositions and Optical Devices

- Summary of Application: “2’-Hydroxy-5’-isopropylacetophenone” is used in resin compositions with substrate or optical filter, solid-state imaging device and optical sensor devices .

- Methods of Application: The compound is incorporated into resin compositions, which are then used in the fabrication of various optical devices . The exact methods of application would depend on the specific type of device being produced.

- Results or Outcomes: The use of “2’-Hydroxy-5’-isopropylacetophenone” in these applications can enhance the performance of the resulting devices .

4. Intermediate in the Production of Various Compounds

- Summary of Application: “2’-Hydroxy-5’-isopropylacetophenone” plays a crucial role as an intermediate in the production of various compounds, including antihistamines and analgesics .

- Methods of Application: The compound is used in various organic reactions to produce other compounds . The exact methods of application would depend on the specific reaction being carried out.

- Results or Outcomes: The use of “2’-Hydroxy-5’-isopropylacetophenone” as an intermediate can facilitate the synthesis of a wide range of compounds .

5. Antioxidant Properties

- Summary of Application: “2’-Hydroxy-5’-isopropylacetophenone” possesses antioxidant properties and is known for its ability to inhibit lipid peroxidation .

- Methods of Application: The compound can be used in various biochemical experiments and studies to explore its antioxidant properties .

- Results or Outcomes: The use of “2’-Hydroxy-5’-isopropylacetophenone” can contribute to the understanding of lipid peroxidation processes and the development of antioxidant therapies .

6. Intermediate in the Production of Antihistamines and Analgesics

- Summary of Application: “2’-Hydroxy-5’-isopropylacetophenone” plays a crucial role as an intermediate in the production of various compounds, including antihistamines and analgesics .

- Methods of Application: The compound is used in various organic reactions to produce other compounds . The exact methods of application would depend on the specific reaction being carried out.

- Results or Outcomes: The use of “2’-Hydroxy-5’-isopropylacetophenone” as an intermediate can facilitate the synthesis of a wide range of compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-hydroxy-5-propan-2-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h4-7,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDUYSKZFFCUOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467198 |

Source

|

| Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxy-5'-isopropylacetophenone | |

CAS RN |

1634-36-2 |

Source

|

| Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)

![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)